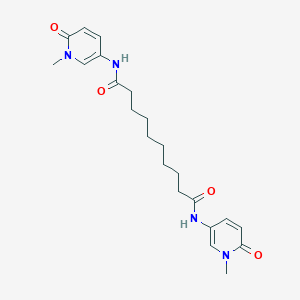
I4-BT8MeDNH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is a complex organic compound characterized by the presence of thiazoline rings and a long octamethylene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide typically involves the reaction of 2-aminothiazoline with phthaloyl dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The amides formed are sparingly soluble in common organic solvents but dissolve readily in dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide undergoes various chemical reactions, including:
Oxidation: The thiazoline rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazoline rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide involves its interaction with specific molecular targets. The thiazoline rings may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(2-thiazolinyl) diadducts: These compounds have similar structural features but differ in the length of the carbon chain or the nature of the substituents.
N,N’-Bis(2-thiazolyl) derivatives: These compounds contain thiazole rings instead of thiazoline rings.
Uniqueness
N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is unique due to its specific combination of thiazoline rings and a long octamethylene chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
148805-98-5 |
|---|---|
Formule moléculaire |
C22H30N4O4 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
N,N'-bis(1-methyl-6-oxopyridin-3-yl)decanediamide |
InChI |
InChI=1S/C22H30N4O4/c1-25-15-17(11-13-21(25)29)23-19(27)9-7-5-3-4-6-8-10-20(28)24-18-12-14-22(30)26(2)16-18/h11-16H,3-10H2,1-2H3,(H,23,27)(H,24,28) |
Clé InChI |
WLGABTVEZHOVSB-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
SMILES canonique |
CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
Key on ui other cas no. |
148805-98-5 |
Synonymes |
I4-BT8MeDNH2 N,N'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















